![molecular formula C20H25N3O4S B3005175 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2309780-54-7](/img/structure/B3005175.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. Pyrazole derivatives, which this compound is a part of, have been found to possess diverse biological activities . .
Mode of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it is likely that multiple pathways are affected
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level
Actividad Biológica
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological mechanisms, and therapeutic applications based on various research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₃₁N₃O₃S
- Molecular Weight: 357.53 g/mol
- CAS Number: 2310153-68-3
The compound features a unique combination of a dioxepine ring and a sulfonamide group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the dioxepine structure via nucleophilic substitution.
- Sulfonamide formation through reaction with sulfonyl chlorides.
This multi-step synthesis allows for the modification of various functional groups to enhance biological activity.
Research indicates that this compound interacts with specific molecular targets that influence various biological pathways. Notably:
- Cyclin-dependent Kinases (CDKs): The compound may inhibit CDK activity, thereby affecting cell cycle progression and potentially leading to antiproliferative effects in cancer cells.
- Enzyme Inhibition: It has been shown to interact with enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro studies demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7) and lung (A549) adenocarcinoma cells. The compound exhibited a dose-dependent response, with IC50 values indicating effective cytotoxicity .
Cell Line | IC50 Value (µM) | Percentage Inhibition |
---|---|---|
MCF-7 | 10 | 85% |
A549 | 15 | 78% |
HeLa | 12 | 80% |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 levels significantly compared to control groups. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Effects:
In a recent study published in Der Pharma Chemica, the compound was tested against various cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through ROS-mediated pathways . -
Mechanistic Insights:
A study highlighted the interaction of this compound with DDR1/2 receptors involved in fibrosis, suggesting its role in modulating fibrotic responses in lung tissues . This positions it as a candidate for further development in treating idiopathic pulmonary fibrosis (IPF). -
Pharmacokinetic Properties:
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a promising candidate for further drug development.
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-28(25,16-6-7-19-20(12-16)27-11-1-10-26-19)21-8-9-23-18(15-4-5-15)13-17(22-23)14-2-3-14/h6-7,12-15,21H,1-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNDNJKMRKLQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCCN3C(=CC(=N3)C4CC4)C5CC5)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.